molecular formula C11H11N3O4 B13900057 Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate CAS No. 1003708-94-8

Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate

Cat. No.: B13900057
CAS No.: 1003708-94-8
M. Wt: 249.22 g/mol
InChI Key: HIWNTCDZXGYDBQ-UHFFFAOYSA-N
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Description

Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a nitro group at the 6th position, an amino group at the 4th position, and an ethyl ester at the 2nd position of the indole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of an indole derivative to introduce the nitro group. This is followed by the introduction of the amino group through a substitution reaction. The final step involves esterification to form the ethyl ester. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro and amino groups play a crucial role in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Uniqueness: Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its combination of a nitro group, amino group, and ethyl ester makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1003708-94-8

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

ethyl 4-amino-6-nitro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H11N3O4/c1-2-18-11(15)10-5-7-8(12)3-6(14(16)17)4-9(7)13-10/h3-5,13H,2,12H2,1H3

InChI Key

HIWNTCDZXGYDBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2N1)[N+](=O)[O-])N

Origin of Product

United States

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